
Potassium sorbate
Overview
Description
2,4-Hexadienoic acid, potassium salt (1:1), (2E,4E)- is a medium-chain fatty acid.
Scientific Research Applications
Catalyst in Chemical Synthesis
Potassium sorbate serves as an efficient and eco-friendly catalyst in chemical reactions. For instance, it has been utilized in Knoevenagel condensation, a process for synthesizing substituted olefins. This application is significant for its mild reaction conditions, high yields, and simplicity (Qing-Ling Liu, Hongmei Ai, & Zhen Li, 2011).
Environmental Applications
In environmental science, this compound has been formulated with commercial biosurfactants to serve as a dispersant for petroleum and its by-products in ocean spills. This approach is noteworthy for its stability, absence of toxicity, and cost-effectiveness, addressing significant environmental concerns (Bruno Freitas et al., 2016).
Heavy Metal Ion Removal
Potassium-rich biomass has been explored for the removal of heavy metal ions like Cu(II), Cd(II), and Pb(II) from aqueous solutions. The presence of this compound in these biochars enhances their sorption capacity, demonstrating a novel application in water treatment and pollution control (Z. Ahmad et al., 2018).
Corrosion Inhibition
In the field of materials science, this compound has been identified as a potent inhibitor for copper corrosion. This application is particularly valuable in protecting copper surfaces from corrosion attacks, especially in sulfate-based solutions (D. Gelman, D. Starosvetsky, & Y. Ein‐Eli, 2014).
Agriculture and Food Science
In agriculture, this compound has been applied to grape clusters after veraison, leading to an increase in soluble solids by enhancing berry water loss. This finding is significant for viticulture, offering a method to improve grape quality (D. Obenland et al., 2015).
Electronics and Engineering
This compound has shown efficacy in copper chemical mechanical planarization (CMP), a critical process in electronics manufacturing. Its role in improving surface roughness, polishing uniformity, and reducing dishing values in copper lines highlights its industrial importance (Magi Margalit Nagar, J. Vaes, & Y. Ein‐Eli, 2010).
Mechanism of Action
Target of Action
Potassium sorbate, a potassium salt of sorbic acid, primarily targets microorganisms such as molds, yeasts, and fungi . It is particularly effective against the bacterium Escherichia coli . The compound’s antimicrobial action is crucial for its role as a food preservative .
Mode of Action
This compound interacts with its targets by altering the cell membrane of the microorganisms, inhibiting certain enzymes within the cells, disrupting the cells’ transport systems, and creating a proton flux into the cell . This interaction results in increased permeability of E. coli cells to protons and probably other small ions, thus decreasing the proton gradient as well as the charge difference across the cytoplasmic membrane .
Biochemical Pathways
It is known that the compound’s action can lead to the formation of peroxides, followed by their breakdown and polymerization . This process disrupts the normal functioning of the targeted microorganisms, inhibiting their growth and proliferation .
Pharmacokinetics
Approximately 80–86% of it is exhaled through the lungs as CO2, and 2–10% of this compound is excreted via urine as urea and in lower concentrations as muconic and sorbic acid .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth. By disrupting the normal functioning of the targeted microorganisms, this compound effectively prolongs the shelf life of foods by stopping the growth of mold, yeast, and fungi . This makes it a valuable preservative in a variety of food products .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, it has been found to work best at a pH of between 4 and 6 . Additionally, the compound’s effectiveness as a wood preservative has been demonstrated, indicating its action can vary depending on the specific application .
Future Directions
The potassium sorbate market size is projected to be worth US$ 61.1 million in 2023 and is likely to surpass US$ 112.6 million by 2033 at a CAGR of 6.9% during the forecast period . The market is expected to expand globally due to Asia-Pacific’s expanding food and beverage sector and rising consumer awareness of food safety .
Relevant papers on this compound include "Pharmacokinetic and toxicological aspects of this compound food additive and its constituents" , "Effects of this compound" , and "this compound: How it works, when it doesn’t work, and how much is" .
Biochemical Analysis
Biochemical Properties
Potassium sorbate plays a crucial role in biochemical reactions, primarily as an antimicrobial agent. It interacts with various enzymes, proteins, and other biomolecules to exert its preservative effects. For instance, this compound inhibits the activity of enzymes involved in the metabolic pathways of microorganisms, such as dehydrogenases and oxidases. This inhibition disrupts the normal metabolic processes of these organisms, leading to their growth inhibition and eventual death .
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity, leading to leakage of cellular contents and cell death. In eukaryotic cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of yeast cells by affecting their metabolic activity and enzyme functions . Additionally, this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species and subsequent cellular damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on enzymes, inhibiting their activity and disrupting metabolic pathways. This binding can lead to the accumulation of toxic intermediates and the depletion of essential metabolites, ultimately causing cell death. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy can decrease over time due to degradation and interaction with other compounds. Long-term exposure to this compound can lead to adaptive responses in cells, such as increased antioxidant enzyme activity and changes in lipid composition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits microbial growth without causing significant adverse effects. At high doses, this compound can induce toxic effects, such as oxidative stress, liver damage, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in microbial metabolic pathways. For example, this compound inhibits the activity of dehydrogenases, leading to the accumulation of metabolic intermediates and disruption of energy production . Additionally, this compound can modulate the activity of antioxidant enzymes, such as superoxide dismutase and glutathione S-transferase, influencing cellular redox balance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain cellular compartments, affecting its localization and activity. For instance, this compound can be transported into microbial cells via specific transporters, where it exerts its antimicrobial effects by disrupting cellular processes . In eukaryotic cells, this compound can interact with membrane proteins and transporters, influencing its distribution and cellular responses .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, in microbial cells, this compound can localize to the cell membrane, where it disrupts membrane integrity and inhibits enzyme activity . In eukaryotic cells, this compound can accumulate in the cytoplasm and interact with various biomolecules, affecting cellular processes and responses .
Properties
| { "Design of the Synthesis Pathway": "Potassium sorbate can be synthesized through the reaction of sorbic acid with potassium hydroxide.", "Starting Materials": [ "Sorbic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve sorbic acid in water to form a solution.", "Add potassium hydroxide to the solution and stir until completely dissolved.", "Heat the solution to 60-70°C and maintain the temperature for 30 minutes.", "Cool the solution to room temperature and filter the precipitated potassium sorbate.", "Wash the potassium sorbate with cold water and dry it in a vacuum oven at 50-60°C." ] } | |
CAS No. |
590-00-1 |
Molecular Formula |
C6H7KO2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
potassium;hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
CHHHXKFHOYLYRE-UHFFFAOYSA-M |
Isomeric SMILES |
C/C=C/C=C/C(=O)O.[K] |
SMILES |
CC=CC=CC(=O)[O-].[K+] |
Canonical SMILES |
CC=CC=CC(=O)[O-].[K+] |
Color/Form |
White powder Crystals White crystals or powde |
density |
1.363 at 25 °C/20 °C |
melting_point |
for sorbic acidMelting range of sorbic acid isolated by acidification and not recrystallised 133 °C to 135 °C after vacuum drying in a sulphuric acid desiccator >270 °C (decomposes) |
| 24634-61-5 590-00-1 |
|
physical_description |
Dry Powder |
Pictograms |
Irritant |
solubility |
Solubility in water at 20 °C: 58.2%; in alcohol: 6.5% Very soluble in water Soluble in water at 25 °C 58.5 g in 100 cc water at 25 °C For more Solubility (Complete) data for POTASSIUM SORBATE (6 total), please visit the HSDB record page. |
Synonyms |
Acid, Hexadienoic Acid, Propenylacrylic Acid, Sorbic Hexadienoic Acid Potassium Sorbate Propenylacrylic Acid Sodium Sorbate Sorbate, Potassium Sorbate, Sodium Sorbic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does potassium sorbate inhibit microbial growth?
A1: this compound primarily targets microorganisms by interfering with their cellular metabolism. It inhibits key enzymes like phosphofructokinase and succinate dehydrogenase , disrupting energy production and metabolic pathways crucial for growth and survival. This effect is particularly pronounced in yeasts and molds, making this compound a popular choice for preserving baked goods, beverages, and other susceptible food items.
Q2: Does this compound affect all microorganisms equally?
A2: No, this compound demonstrates varying levels of effectiveness against different microorganisms and is generally more effective against yeasts and molds than bacteria. For instance, a study on English sole found that 0.1% this compound effectively delayed bacterial growth, while 1.0% was needed to significantly extend the lag phase and reduce the maximum growth level . Additionally, certain bacteria like Escherichia coli can adapt to high concentrations of this compound through prolonged exposure under sublethal conditions .
Q3: How does this compound inhibit spore germination?
A3: Research using Bacillus cereus T and Clostridium botulinum 62A spores suggests that this compound acts as a competitive inhibitor of germination . This means it likely competes with germinants for binding sites, disrupting the initiation of germination processes.
Q4: Does the pH of the food product affect this compound's efficacy?
A4: Yes, this compound exhibits greater efficacy in acidic environments. The undissociated form of sorbic acid, formed at lower pH levels, penetrates microbial cell membranes more readily, enhancing its antimicrobial action .
Q5: Can this compound be used in combination with other preservatives or treatments?
A5: Yes, this compound is often used in combination with other hurdles like low pH, low water activity, or other preservatives to enhance its efficacy and broaden its spectrum of activity . For example, combining this compound with sodium benzoate can enhance the thermal inactivation of yeasts .
Q6: Does this compound offer any benefits in meat processing?
A6: Yes, in addition to its antimicrobial properties, this compound has shown potential in reducing nitrosamine levels in bacon when combined with lower sodium nitrite concentrations . This is particularly relevant due to the carcinogenic potential of nitrosamines.
Q7: Can this compound be used in active packaging applications?
A7: Yes, research has focused on incorporating this compound into edible coatings and films for controlled release, enhancing the shelf-life of various food products . Studies have investigated its diffusion through various plastics like LDPE and HDPE to develop effective antimicrobial packaging solutions .
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C6H7KO2, and its molecular weight is 150.22 g/mol.
Q9: Is there spectroscopic data available for this compound?
A9: Yes, studies have utilized techniques like three-dimensional fluorescence spectra to analyze this compound . This technique helps identify characteristic fluorescence peaks and investigate its behavior in various solutions, aiding in its detection and quantification.
Q10: How does this compound interact with other food components?
A10: this compound can interact with certain food components, such as proteins and amines. For example, research indicates that this compound can bind to bovine serum albumin (BSA) .
Q11: Does this compound contribute to browning in food products?
A11: Yes, this compound can undergo browning reactions, particularly in the presence of amines and at elevated temperatures . This is attributed to the formation of carbonyl compounds during its auto-oxidation, which can then react with amines to produce brown pigments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


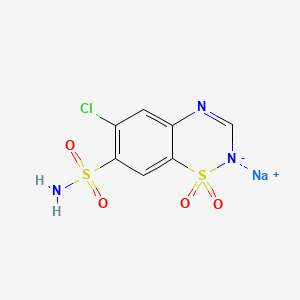
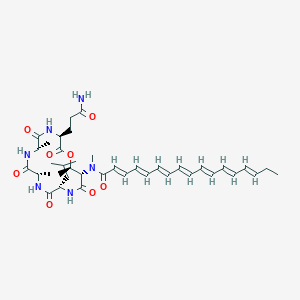
![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)
![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)
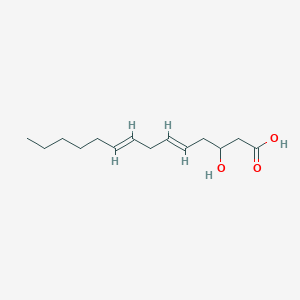
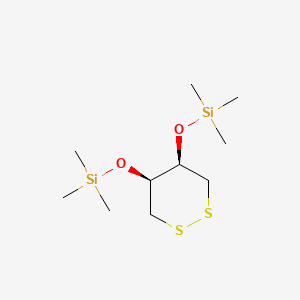
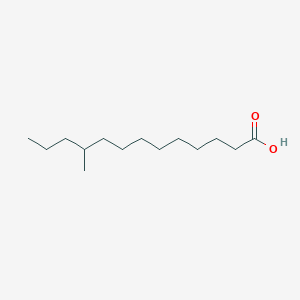

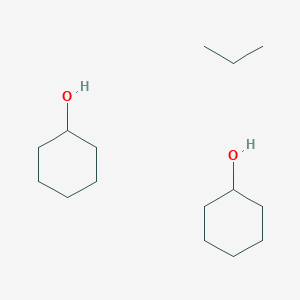

![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenol](/img/structure/B1260048.png)


![Potassium 17-[di(propan-2-yl)carbamoyl]estra-1(10),2,4-triene-3-sulfonate](/img/structure/B1260054.png)
